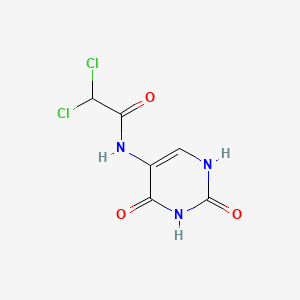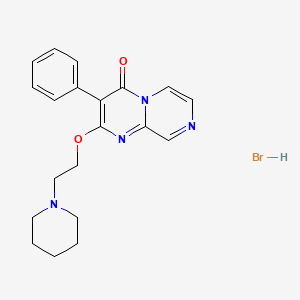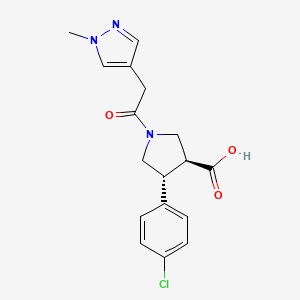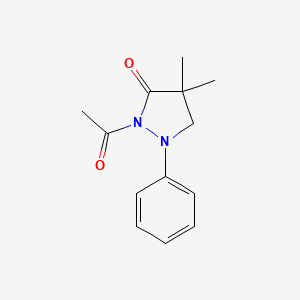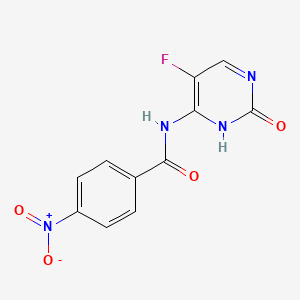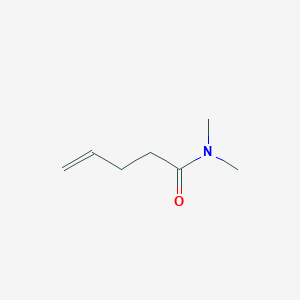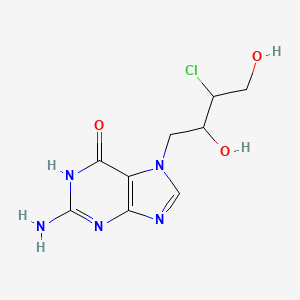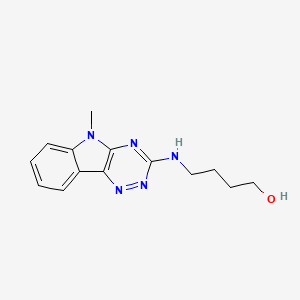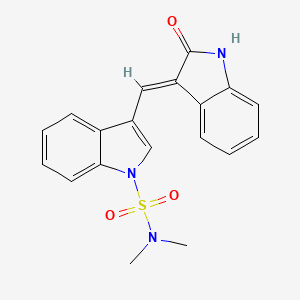
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Oxoindoline Moiety: The oxoindoline moiety is formed by the cyclization of an appropriate precursor, such as an isatin derivative, under basic or acidic conditions.
Final Coupling Step: The final step involves the coupling of the oxoindoline moiety with the indole-sulfonamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the oxoindoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, pyridine, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxoindoline derivatives.
Substitution: N-alkyl or N-acyl sulfonamide derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indirubin Derivatives: Known for their potent biological activities, particularly as kinase inhibitors.
Isoindigo Derivatives: Structurally similar and studied for their anticancer properties.
Sulfonamide Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide stands out due to its unique combination of an indole core, oxoindoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H17N3O3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-sulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-21(2)26(24,25)22-12-13(14-7-4-6-10-18(14)22)11-16-15-8-3-5-9-17(15)20-19(16)23/h3-12H,1-2H3,(H,20,23)/b16-11+ |
Clé InChI |
DVQQAKLOVRENLO-LFIBNONCSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O |
SMILES canonique |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


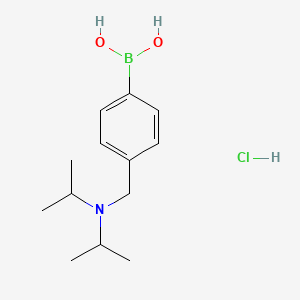
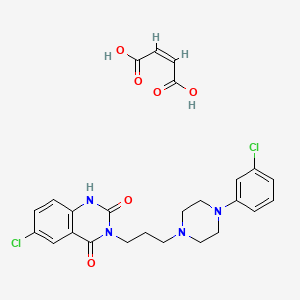
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
